1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene
Description
1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene (IUPAC name: 2-(2-fluorophenoxy)propan-1-amine) is a fluorinated aromatic ether-amine compound with the molecular formula C₉H₁₂FNO (MW: 169.20 g/mol). Its structure features a 2-fluorophenyl group linked via an ether bond to a propan-1-amine moiety. Key identifiers include:
The compound’s fluorine atom in the ortho position and the primary amine group in the side chain contribute to its electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
2-(2-fluorophenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIRFITUACUYQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883542-48-1 | |
| Record name | 1-[(1-aminopropan-2-yl)oxy]-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available literature.
Research indicates that compounds similar to 1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene may interact with various biological pathways. The following mechanisms have been suggested based on related studies:
- Inhibition of Protein Kinases : Compounds with similar scaffolds have shown the ability to inhibit protein kinases such as CSNK2, which play a critical role in cellular signaling and cancer progression .
- Antiviral Activity : Some derivatives have demonstrated antiviral properties against coronaviruses by targeting specific host proteins involved in viral replication .
- Anticancer Properties : There is evidence that compounds in this class can inhibit cell proliferation in various cancer cell lines, suggesting potential as therapeutic agents against malignancies .
In Vitro Studies
A summary of in vitro studies shows varying degrees of biological activity for compounds related to 1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene:
| Compound | Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 7.1 ± 0.6 | ROS production, WNT pathway inhibition |
| Compound B | A549 (Lung Cancer) | >100 | Non-significant activity |
| Compound C | Caco-2 (Colorectal) | 20.6% | Structure-dependent activity |
These findings indicate that while some derivatives exhibit potent anticancer effects, others show limited activity.
Case Studies
A notable case study involved the evaluation of a related compound's effect on DVL1 binding, which is crucial for the WNT signaling pathway. The study revealed that the enantiomer (S)-1 showed significant inhibition with an EC50 value of 0.49 ± 0.11 µM, indicating its potential as a therapeutic agent against WNT-dependent cancers .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of 1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene:
- Metabolic Stability : Related compounds have shown varied metabolic stability in liver microsomes, which is crucial for determining their viability as drug candidates .
- Toxicity Profiles : Initial toxicity assessments suggest that some derivatives possess low cytotoxicity; however, comprehensive toxicity studies are necessary to establish safety profiles.
Scientific Research Applications
Medicinal Chemistry
1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene is primarily utilized in the synthesis of various pharmaceutical compounds. Notable applications include:
- Synthesis of BACE1 Inhibitors : The compound acts as an intermediate in synthesizing inhibitors for beta-secretase (BACE1), which is crucial in Alzheimer's disease research. The complex formed with BACE1 inhibitors demonstrates promising inhibitory activity .
- Development of Sorafenib Analogs : It serves as a precursor in creating sorafenib analogs with new pyridine-2-amide side chains, showing lower toxicity compared to the parent compound. This application highlights its potential in cancer therapeutics .
Organic Synthesis
The compound is involved in several organic reactions:
- Enantioselective Aminomethylation : It participates in aminomethylation reactions where it reacts with 1-(benzyloxy)propan-2-one and aliphatic aldehydes, leading to the formation of stereoselective products. This method utilizes pseudoephedrine as a chiral catalyst, demonstrating regioselectivity and stereoselectivity .
Case Study 1: Pharmacological Activity
Research indicates that derivatives of fluorinated compounds like 1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene exhibit biological activities, particularly influencing neurotransmitter systems. These interactions suggest potential applications in neuropharmacology .
Case Study 2: Interaction Profiles
Studies on the interaction profiles reveal that this compound may interact with various biological targets, including receptors and enzymes. Its ability to form covalent bonds with proteins opens avenues for targeted drug design .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Below is a comparative analysis of the target compound and its analogs (Table 1):
Table 1: Comparison of 1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene with Analogs
Key Differences and Implications
Substituent Position: The ortho-fluorine in the target compound (vs. meta-F in ) creates stronger electron-withdrawing effects, influencing reactivity in electrophilic substitutions or hydrogen-bonding interactions.
Functional Group Variations :
- Replacing fluorine with methyl (as in ) reduces electronegativity, increasing lipophilicity and altering solubility (logP: -1.02 for target vs. -1.48 for methyl analog at pH 7.4 ).
- The extended alkyl chain in improves membrane permeability but may reduce aqueous solubility.
Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution between 2-fluorophenol and 1-aminopropan-2-ol derivatives, similar to methods in (cycloaddition) or (click chemistry). Brominated analogs (e.g., ) may require halogenation steps, increasing synthetic complexity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
